2-Methyl-4-phenylcyclohexan-1-one 2-Methyl-4-phenylcyclohexan-1-one
Brand Name: Vulcanchem
CAS No.: 88958-99-0
VCID: VC8006359
InChI: InChI=1S/C13H16O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
SMILES: CC1CC(CCC1=O)C2=CC=CC=C2
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol

2-Methyl-4-phenylcyclohexan-1-one

CAS No.: 88958-99-0

Cat. No.: VC8006359

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-phenylcyclohexan-1-one - 88958-99-0

Specification

CAS No. 88958-99-0
Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
IUPAC Name 2-methyl-4-phenylcyclohexan-1-one
Standard InChI InChI=1S/C13H16O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Standard InChI Key KTIRQKUKTFCXLO-UHFFFAOYSA-N
SMILES CC1CC(CCC1=O)C2=CC=CC=C2
Canonical SMILES CC1CC(CCC1=O)C2=CC=CC=C2

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 2-methyl-4-phenylcyclohexan-1-one consists of a six-membered cyclohexane ring fused to a ketone functional group at position 1. The methyl substituent at position 2 and the phenyl group at position 4 introduce significant steric bulk and electronic modulation. The phenyl ring’s electron-withdrawing effect stabilizes the ketone through conjugation, while the methyl group influences ring conformation by enforcing chair or boat configurations depending on reaction conditions .

Stereochemical Considerations

The stereochemistry of the substituents plays a critical role in reactivity. For instance, the equatorial positioning of the phenyl group minimizes steric strain, whereas axial placement of the methyl group can lead to torsional interactions with adjacent protons. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct splitting patterns for protons near substituents, such as doublets of doublets (J=8.4Hz,2.1HzJ = 8.4 \, \text{Hz}, 2.1 \, \text{Hz}) for aromatic protons .

Synthesis Methodologies

Transition Metal-Free Approaches

A notable synthesis route involves the use of boronic acids to construct the cyclohexanone framework. In a method adapted from Huang et al., oxyallyl cations generated in situ react with arylboronic acids under transition metal-free conditions to yield α-aryl ketones . For 2-methyl-4-phenylcyclohexan-1-one, this strategy could involve cyclization of a pre-functionalized boronic acid precursor, though specific details remain proprietary .

Reductive Alkylation

Alternative pathways employ reductive alkylation, where ketones are reduced to alcohols followed by functionalization. For example, sodium borohydride (NaBH4\text{NaBH}_4) reduces 2-(4-bromophenyl)cyclohexanone to the corresponding alcohol, which is subsequently oxidized or fluorinated using reagents like Selectfluor . This stepwise approach allows precise control over substituent positioning .

Chemical Reactivity and Transformations

Nucleophilic Additions

The ketone group in 2-methyl-4-phenylcyclohexan-1-one is susceptible to nucleophilic attack. Grignard reagents or hydride donors (e.g., LiAlH4\text{LiAlH}_4) convert the ketone to secondary alcohols, which serve as intermediates for further derivatization. For instance, treatment with NaBH4\text{NaBH}_4 in methanol yields 2-methyl-4-phenylcyclohexanol, a precursor to fluorinated analogs .

Fluorination Reactions

Electrophilic fluorination using Selectfluor introduces fluorine at the α-position of the ketone. Under acidic conditions (pp-TsOH), this reaction proceeds via an enolate intermediate, yielding 2-fluoro-4-phenylcyclohexanone derivatives . Such fluorinated compounds are valuable in medicinal chemistry for their enhanced metabolic stability .

Spectral Properties and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: The phenyl protons resonate as a multiplet between δ7.25ppm\delta \, 7.25 \, \text{ppm} and δ7.98ppm\delta \, 7.98 \, \text{ppm}, while the methyl group appears as a singlet near δ2.79ppm\delta \, 2.79 \, \text{ppm} . Protons on the cyclohexane ring exhibit complex splitting due to axial-equatorial interactions.

  • 13C^{13}\text{C} NMR: The ketone carbonyl carbon appears at δ208ppm\delta \, 208 \, \text{ppm}, with aromatic carbons between δ127ppm\delta \, 127 \, \text{ppm} and δ143ppm\delta \, 143 \, \text{ppm} .

Mass Spectrometry

Electron ionization (EI-MS) fragments the molecular ion (m/z188m/z \, 188) via α-cleavage, yielding peaks at m/z105m/z \, 105 (phenylacylium) and m/z83m/z \, 83 (cyclohexyl fragment) .

Applications in Scientific Research

Asymmetric Catalysis

The steric bulk of the phenyl and methyl groups makes 2-methyl-4-phenylcyclohexan-1-one a chiral auxiliary in asymmetric synthesis. Rhodium-catalyzed reactions, such as those described by Weng et al., leverage its framework to induce enantioselectivity in C–C bond-forming reactions .

Pharmaceutical Intermediates

Derivatives of this compound are precursors to bioactive molecules. For example, fluorinated analogs show potential as kinase inhibitors, while hydroxylated versions serve as building blocks for prostaglandin analogs .

Comparative Analysis with Structural Analogs

2-Methyl-2-phenylcyclohexanone

The regioisomer 2-methyl-2-phenylcyclohexanone (CAS 17206-54-1) exhibits distinct reactivity due to the adjacent methyl and phenyl groups. This proximity enhances steric hindrance, reducing nucleophilic attack rates compared to the 4-phenyl derivative .

4-Phenylcyclohexanone

Removing the methyl group (4-phenylcyclohexanone) simplifies the ring conformation but diminishes steric effects critical for enantioselective catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator